molecular formula C24H25F2N5OS B2878595 N-(2,5-difluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1030087-42-3

N-(2,5-difluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2878595
CAS No.: 1030087-42-3
M. Wt: 469.55
InChI Key: KISJHENBSSSRPV-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H25F2N5OS and its molecular weight is 469.55. The purity is usually 95%.
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Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Activities

Research has indicated that derivatives similar to N-(2,5-difluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide exhibit significant antibacterial, antifungal, and anthelmintic activities. A study by Khan et al. (2019) synthesized and characterized benzyl and sulfonyl derivatives, showing potential as antibacterial, antifungal, anthelmintic, and fingerprint agents due to their molecular docking to target proteins and similarity in binding poses to standards. This suggests that modifications of the compound could yield useful agents in these areas Khan et al., 2019.

Synthesis and Production

Guillaume et al. (2003) described a practical synthesis process for a closely related compound, N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, highlighting efficient steps from bench synthesis to pilot production. This research provides insight into the synthesis challenges and solutions for compounds within this chemical class, indicating the feasibility of large-scale production Guillaume et al., 2003.

Radioligand and PET Imaging

Another application is in the development of radioligands for positron emission tomography (PET) imaging. Mey et al. (2005) synthesized and evaluated a compound, [11C]R116301, as a potential PET ligand for investigating central neurokinin(1) (NK1) receptors. This compound showed promise for visualizing NK1 receptors in vivo, suggesting that similar compounds could be utilized in neuroimaging to study brain receptors Mey et al., 2005.

Alzheimer's Disease Research

Research into Alzheimer's disease has also benefited from compounds in this class. Umar et al. (2019) reported on the synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives as selective and potent acetylcholinesterase (AChE) inhibitors and amyloid β aggregation inhibitors, highlighting the potential for therapeutic development in neurodegenerative diseases Umar et al., 2019.

Antimicrobial Activity

Bondock et al. (2008) synthesized novel heterocycles incorporating antipyrine moiety and evaluated their antimicrobial activities, providing another avenue for the application of such compounds in combating microbial infections Bondock et al., 2008.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F2N5OS/c1-16-4-3-5-21(17(16)2)30-10-12-31(13-11-30)23-24(28-9-8-27-23)33-15-22(32)29-20-14-18(25)6-7-19(20)26/h3-9,14H,10-13,15H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISJHENBSSSRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=C(C=CC(=C4)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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